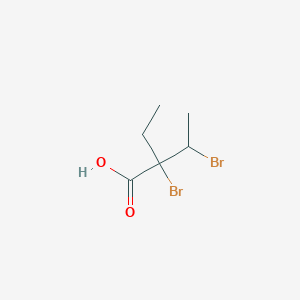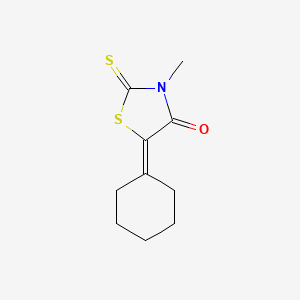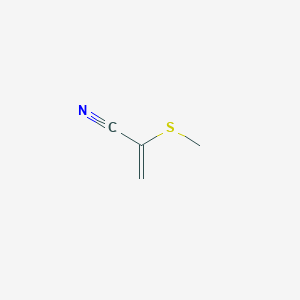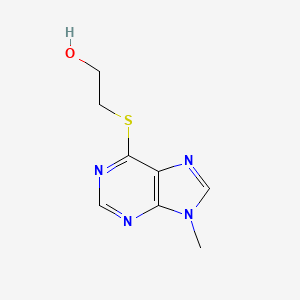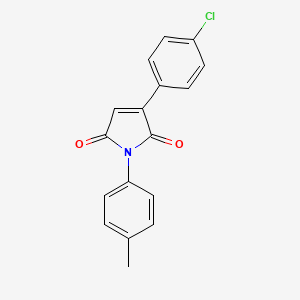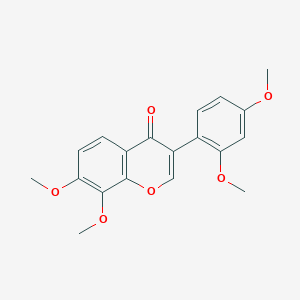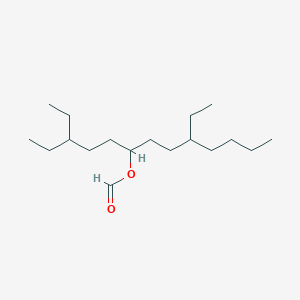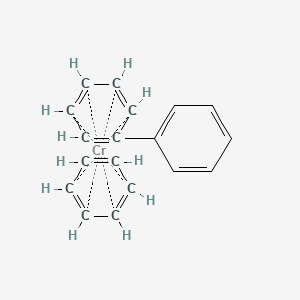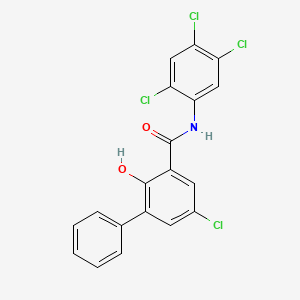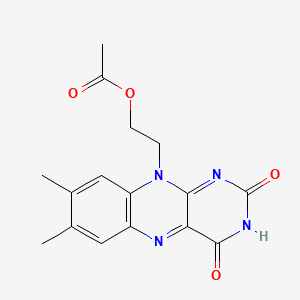
7,8-Dimethyl-10-(2'-acetoxyethyl)isoalloxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine is a chemical compound that belongs to the isoalloxazine family. Isoalloxazines are heterocyclic compounds that form the structural foundation of flavins, such as riboflavin (vitamin B2) . This compound is characterized by its tricyclic structure, which includes three interconnected rings of atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine typically involves the condensation of appropriate aromatic o-diamines with other chemical intermediates. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the isoalloxazine ring .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis, utilizing genetically engineered strains of microorganisms such as Bacillus subtilis, Ashbya gossypii, and Candida famata . These microorganisms are capable of producing riboflavin derivatives, including 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine, through fermentation processes.
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the isoalloxazine ring.
Major Products: The major products formed from these reactions include various derivatives of isoalloxazine, which can have different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine involves its role as a cofactor in enzymatic reactions. It participates in redox reactions by facilitating the transfer of electrons through its isoalloxazine ring system . The compound interacts with various molecular targets, including flavoenzymes, which are involved in metabolic pathways such as the respiratory chain and oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Riboflavin (Vitamin B2): Chemically defined as 7,8-dimethyl-10-(1’-D-ribityl)isoalloxazine, riboflavin is a well-known compound with similar structural features.
Flavin Mononucleotide (FMN): A derivative of riboflavin, FMN is involved in various biological processes as a coenzyme.
Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative, FAD plays a crucial role in redox reactions and energy production.
Uniqueness: 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine is unique due to its specific acetoxyethyl group, which imparts distinct chemical properties and reactivity compared to other flavin derivatives .
Eigenschaften
CAS-Nummer |
6266-58-6 |
|---|---|
Molekularformel |
C16H16N4O4 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)ethyl acetate |
InChI |
InChI=1S/C16H16N4O4/c1-8-6-11-12(7-9(8)2)20(4-5-24-10(3)21)14-13(17-11)15(22)19-16(23)18-14/h6-7H,4-5H2,1-3H3,(H,19,22,23) |
InChI-Schlüssel |
PVRDHKBVCDWVPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
